Product packaging for 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one(Cat. No.:CAS No. 6784-03-8)

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one

Cat. No.: B12292711
CAS No.: 6784-03-8
M. Wt: 134.13 g/mol
InChI Key: UBXSGWANZATOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one is a specialized biochemical compound of interest in life sciences research. It is recognized for its role as a key intermediate in essential metabolic pathways. Researchers utilize this compound to study enzymatic mechanisms and biosynthetic routes, particularly in the context of vitamin and cofactor production . Its molecular structure, featuring multiple hydroxyl groups, makes it a crucial substrate for investigating the activity of specific enzymes involved in the transformation of sugar phosphates . In laboratory settings, this chemical serves as a valuable tool for probing the intricacies of one-carbon excision reactions and carbon skeleton rearrangements catalyzed by metalloenzymes . The study of such compounds advances the understanding of fundamental biological processes and aids in the identification of potential targets for therapeutic intervention. This product is offered as a high-purity material to ensure consistency and reliability in experimental applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use. For specific instructions on handling, storage, and stability, please refer to the product documentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B12292711 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one CAS No. 6784-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6784-03-8

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

3,4-dihydroxy-3-(hydroxymethyl)butan-2-one

InChI

InChI=1S/C5H10O4/c1-4(8)5(9,2-6)3-7/h6-7,9H,2-3H2,1H3

InChI Key

UBXSGWANZATOLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CO)(CO)O

Origin of Product

United States

Biosynthesis and Metabolic Integration of Dihydroxybutanone Derivatives

The Central Role of L-3,4-Dihydroxybutan-2-one 4-Phosphate (DHBP) in Riboflavin (B1680620) Biosynthesis

L-3,4-dihydroxybutan-2-one 4-phosphate (DHBP) is a key intermediate in the de novo biosynthesis of riboflavin, a pathway essential for most microorganisms, fungi, and plants, but absent in animals. nih.govnih.gov This pathway is convergent, utilizing precursors from two separate metabolic routes that merge to form the final riboflavin molecule. nih.govnih.gov DHBP represents the product of one of these branches, providing a crucial four-carbon unit for the construction of the vitamin's xylene ring. nih.govwikipedia.org

The primary biosynthetic precursor for DHBP is D-ribulose 5-phosphate (Ru5P). nih.govnih.govnih.gov Ru5P is a five-carbon sugar phosphate (B84403) that is a central intermediate in the pentose (B10789219) phosphate pathway (PPP). nih.govnih.govnih.gov The PPP is a fundamental metabolic pathway that runs parallel to glycolysis, and it is responsible for generating NADPH, a key cellular reductant, and for producing precursors for nucleotide and aromatic amino acid synthesis. nih.govnih.govresearchgate.net In the context of riboflavin synthesis, the PPP provides the essential five-carbon substrate that will be enzymatically converted into the four-carbon DHBP molecule. nih.govnih.govmdpi.com

The conversion of D-ribulose 5-phosphate to L-3,4-dihydroxybutan-2-one 4-phosphate and formate (B1220265) is a remarkable and complex reaction catalyzed by a single enzyme: 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS), also known as RibB. wikipedia.orgnih.govnih.gov This magnesium-dependent enzyme facilitates a unique skeletal rearrangement. nih.govnih.gov

During the reaction, the carbon backbone of Ru5P is transformed in a multi-step process:

Carbon atoms 1, 2, and 3 of Ru5P correspond directly to carbons 1, 2, and 3 of the resulting DHBP. nih.gov

A significant intramolecular rearrangement occurs where carbon 5 of Ru5P becomes carbon 4 of DHBP. nih.gov

This rearrangement involves the excision of carbon 4 from the Ru5P substrate, which is subsequently released as formate. nih.govnih.govacs.orgresearchgate.net

Once formed, DHBP enters the final stages of the riboflavin synthesis pathway. It serves as one of two substrates for the enzyme lumazine (B192210) synthase (also known as 6,7-dimethyl-8-ribityllumazine (B135004) synthase). nih.govnih.govnih.gov Lumazine synthase catalyzes the condensation of DHBP with 5-amino-6-(D-ribitylamino)uracil (which is derived from GTP in the parallel branch of the pathway). nih.govcuvillier.deresearchgate.net This condensation reaction forms the heterocyclic compound 6,7-dimethyl-8-ribityllumazine (DRL), releasing inorganic phosphate in the process. nih.govwikipedia.org

The final step in riboflavin biosynthesis is an unusual dismutation reaction catalyzed by riboflavin synthase. nih.gov This enzyme takes two molecules of DRL and catalyzes the transfer of a four-carbon unit from one DRL molecule to the other. nih.gov This process yields one molecule of riboflavin and one molecule of 5-amino-6-(D-ribitylamino)uracil, which can be recycled back into the pathway for use by lumazine synthase. nih.govresearchgate.net

Table 1: Key Enzymes in the Final Stages of Riboflavin Biosynthesis

EnzymeSubstrate(s)Product(s)Function
3,4-Dihydroxy-2-butanone 4-phosphate synthase (DHBPS)D-Ribulose 5-phosphateL-3,4-Dihydroxybutan-2-one 4-phosphate, FormateCatalyzes the formation of the four-carbon precursor for the xylene ring of riboflavin. wikipedia.orgnih.govnih.gov
Lumazine SynthaseL-3,4-Dihydroxybutan-2-one 4-phosphate, 5-Amino-6-(D-ribitylamino)uracil6,7-Dimethyl-8-ribityllumazine, PhosphateCondenses the products of the two pathway branches to form the immediate precursor to riboflavin. nih.govresearchgate.net
Riboflavin Synthase6,7-Dimethyl-8-ribityllumazine (2 molecules)Riboflavin, 5-Amino-6-(D-ribitylamino)uracilCatalyzes the final dismutation reaction to produce riboflavin. nih.govnih.gov

Involvement of 1,4-Dihydroxy-2-butanone (DHB) in Threonine Biosynthesis

The established and well-documented biosynthetic pathway for the essential amino acid L-threonine originates from L-aspartate. This pathway involves a sequence of five enzymatic steps catalyzed by aspartate kinase, aspartyl semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and finally, threonine synthase. researchgate.netfrontiersin.org The intermediates in this pathway include L-aspartyl-4-phosphate, L-aspartate-semialdehyde, and L-homoserine. researchgate.net Based on extensive reviews of the scientific literature, there is no evidence to support the involvement of 1,4-Dihydroxy-2-butanone (DHB) or related dihydroxybutanone structures in this canonical threonine biosynthesis pathway. researchgate.netfrontiersin.orgnih.gov

Metabolic Byproducts and Their Dihydroxybutanone Derived Structures

The primary metabolic byproduct generated directly from the enzymatic reaction involving a dihydroxybutanone precursor is formate. nih.govnih.govnih.gov As described in section 2.1.2, the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) catalyzes a complex rearrangement of D-ribulose 5-phosphate that results in the elimination of the substrate's fourth carbon atom as formate. nih.govnih.govacs.org This formate molecule is a simple one-carbon compound that can be integrated into various one-carbon metabolic pathways within the cell. The reviewed literature does not indicate the formation of other significant metabolic byproducts that possess a dihydroxybutanone-derived structure.

Chemical Synthesis Methodologies and Stereochemical Considerations for Dihydroxybutanone Analogs

Synthetic Routes for Dihydroxybutanone Derivatives

The synthesis of dihydroxybutanone derivatives can be achieved through various chemical pathways, from asymmetric techniques that create specific stereoisomers to the conversion of more common starting materials.

Asymmetric synthesis is crucial for producing specific, chirally pure isomers. Two prominent methods in this field are the Sharpless Asymmetric Dihydroxylation and Shi's Asymmetric Epoxidation.

The Sharpless Asymmetric Dihydroxylation offers a reliable method for converting prochiral olefins into chiral vicinal diols with high enantioselectivity. organic-chemistry.org This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice between the dihydroquinine (DHQ) based AD-mix-α and the dihydroquinidine (B8771983) (DHQD) based AD-mix-β determines which face of the alkene is hydroxylated, thus controlling the final stereochemistry of the diol. wikipedia.orgyale.edu The reaction is highly site-selective, typically favoring the more electron-rich double bond in a molecule. wikipedia.org For the synthesis of dihydroxybutanone analogs, an appropriately substituted alkene precursor would be subjected to these conditions to install the two hydroxyl groups with a specific spatial orientation.

Shi's Asymmetric Epoxidation provides an alternative route, particularly for the asymmetric epoxidation of alkenes using an organocatalyst derived from D-fructose. wikipedia.orgsigmaaldrich.com This metal-free catalyst generates a chiral dioxirane (B86890) intermediate from an oxidant like Oxone (potassium peroxymonosulfate). wikipedia.org The catalyst's structure sterically directs the epoxidation to one face of the alkene, leading to high enantiomeric excesses. wikipedia.org This method is effective for trans-disubstituted and trisubstituted alkenes. wikipedia.orgsigmaaldrich.com Following the epoxidation of a suitable butene-derived substrate, the resulting chiral epoxide can be opened via hydrolysis to yield the corresponding 1,2-diol, forming the core of the dihydroxybutanone structure.

Dihydroxybutanone derivatives can be synthesized from other related carbonyl compounds. α,β-Unsaturated ketones, or enones, are particularly useful precursors. A formal hydroperfluoroalkylation of enones, for instance, involves a two-step process that first reduces the double bond and then adds a functional group. nih.gov This proceeds through a boron enolate intermediate formed by conjugate reduction. nih.gov While this specific example adds a perfluoroalkyl group, the principle of using an enone to generate a specific enolate, which can then be further functionalized, is a key strategy. nih.gov Photochemical reactions of enones can also be employed to induce rearrangements and cycloadditions, potentially forming complex bicyclic structures that can be precursors to dihydroxybutanone analogs. magadhmahilacollege.org

The direct conversion of simple ketones to more complex structures is also a viable route. For example, a one-pot method exists to convert ketones into α,β-unsaturated aldehydes (enals) through a two-carbon homologation, which could then be further modified. organic-chemistry.orgnih.gov

Hydroxymethylation, the addition of a -CH₂OH group, is a key step in building the "hydroxymethyl" part of the target molecule's name: 3,4-Dihydroxy-3-(hydroxymethyl) butan-2-one. A green chemistry approach for the α-hydroxymethylation of ketones has been developed using an electrochemical method. rsc.org This process uses N,N-dimethylformamide (DMF) as the carbon source to construct β-hydroxy ketones without the need for metal catalysts or chemical oxidants. rsc.org This method is notable for its tolerance of a broad range of functional groups and its operation at room temperature. rsc.org This strategy could be applied to a dihydroxyketone to install the required hydroxymethyl group.

The synthesis of ketones and alcohols, the foundational components of dihydroxybutanones, is increasingly turning to sustainable sources. Biomass, a renewable resource, can be converted into valuable chemical feedstocks. scirp.org Lignin, a major component of biomass, can be a source for aromatic ethers, which can then be catalytically transformed into cyclohexanone (B45756) and its derivatives. nih.govaminer.org For example, anisole (B1667542) can be converted to cyclohexanone with a 96% yield using a bromide salt-modified palladium on carbon (Pd/C) catalyst. nih.govaminer.org

Furthermore, biomass pyrolysis can be optimized to produce ketones. Bagasse, which is rich in cellulose (B213188) and hemicellulose, has been shown to yield up to 33.68% ketones at a pyrolysis temperature of 380°C. researchgate.net These biomass-derived ketones and alcohols serve as green starting materials for more complex syntheses, including the eventual production of dihydroxybutanone analogs. scirp.orgnih.gov

Stereochemical Control and Stereoisomer Synthesis of Dihydroxybutanone Structures

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of organic synthesis. rijournals.com Controlling this arrangement is critical for producing specific stereoisomers of dihydroxybutanone structures.

Achieving this control relies heavily on asymmetric synthesis techniques like the Sharpless and Shi reactions mentioned previously. rijournals.com The choice of chiral catalyst or ligand directly influences the stereochemical outcome of the reaction, allowing for the selective synthesis of a desired enantiomer or diastereomer. yale.edurijournals.com For example, in the Sharpless Asymmetric Dihydroxylation, the use of AD-mix-α versus AD-mix-β predictably yields one of two possible enantiomeric diols from a prochiral alkene. yale.edu

The synthesis of complex molecules often involves multiple steps where chirality is introduced or transferred. The stereochemical integrity of optically active starting materials must be maintained throughout the reaction sequence. organic-chemistry.org Challenges in stereochemical control include achieving high stereoinduction efficiency and dealing with the complexity of the substrate. rijournals.com

Below is a table summarizing the stereochemical outcomes of the major asymmetric reactions discussed:

ReactionCatalyst/Ligand SystemSubstrate TypeStereochemical Outcome
Sharpless Asymmetric Dihydroxylation OsO₄ + (DHQ)₂PHAL (AD-mix-α)Prochiral AlkeneYields one enantiomer of the vicinal diol. yale.edu
Sharpless Asymmetric Dihydroxylation OsO₄ + (DHQD)₂PHAL (AD-mix-β)Prochiral AlkeneYields the opposite enantiomer of the vicinal diol. yale.edu
Shi's Asymmetric Epoxidation Fructose-derived organocatalyst + Oxonetrans-OlefinsHigh enantiomeric excess of the corresponding epoxide. wikipedia.org

Chemoenzymatic Synthesis of DHBP and its Analogs

Chemoenzymatic synthesis combines chemical reactions with biological catalysis by enzymes. This approach is particularly relevant for the synthesis of 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), a phosphorylated analog of the target compound. The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBP synthase) , also known as RibB, is a key player in this field. wikipedia.orgnih.gov

DHBP synthase catalyzes the conversion of D-ribulose 5-phosphate into DHBP and formate (B1220265). wikipedia.orgnih.gov This enzymatic step is part of the riboflavin (B1680620) (vitamin B2) biosynthesis pathway found in many bacteria and plants, but not in humans, making the enzymes in this pathway potential targets for antibacterial drugs. wikipedia.orgnih.gov The specific activity of DHBP synthase has been shown to increase during the production phase of riboflavin in the fungus Ashbya gossypii. researchgate.net

The use of DHBP synthase allows for the highly specific and efficient production of l-3,4-dihydroxy-2-butanone 4-phosphate. nih.gov This enzymatically produced chiral molecule can then serve as a building block for further chemical modifications to create a variety of analogs. The inhibitor 4-phospho-D-erythronohydroxamic acid (4PEH) has been studied for its competitive inhibition of DHBPS, providing insights into the enzyme's active site that could aid in designing new synthetic routes or inhibitors. nih.gov

Analytical Characterization and Detection in Complex Biological Matrices

Spectroscopic Methods for Structure Elucidation of Dihydroxybutanone Derivatives

Spectroscopic techniques are indispensable for the definitive determination of the chemical structure of 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one and its derivatives. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of these compounds. For instance, the ¹H NMR spectrum of 3-hydroxybutanone reveals distinct proton resonances with specific chemical shifts and splitting patterns that correspond to the different hydrogen environments within the molecule. docbrown.info The integration of the signal intensities provides the ratio of protons in each unique environment. docbrown.info Solvents such as deuterated chloroform (B151607) (CDCl₃) are commonly used for sample preparation. docbrown.infohmdb.ca

Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. jocpr.com Electron ionization (EI) is a common method that generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. nist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of metabolites. jocpr.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to identify the functional groups present in a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds, such as the hydroxyl (-OH) and carbonyl (C=O) groups characteristic of dihydroxybutanone derivatives.

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental separation technique that is essential for isolating and quantifying this compound and its derivatives from complex biological matrices. lcservicesltd.co.uk The choice between gas chromatography and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte. labmanager.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. labmanager.com Samples are vaporized and separated based on their boiling points and interactions with the stationary phase within the GC column. lcservicesltd.co.uk For non-volatile compounds, derivatization techniques can be employed to increase their volatility. GC can be coupled with a mass spectrometer (GC-MS) for enhanced identification and quantification. universiteitleiden.nl

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally labile compounds. labmanager.com It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. lcservicesltd.co.uk The separation is based on the differential partitioning of the analytes between the two phases. lcservicesltd.co.uk HPLC methods have been developed for the quantitative determination of dihydroxyacetone, a related compound, in fermentation broths. nih.govresearcher.life These methods often use a Lichrospher 5-NH2 column with a mobile phase of acetonitrile (B52724) and water. nih.govresearcher.life The linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) are important validation parameters for these methods. nih.govresearchgate.net

Interactive Data Table: Comparison of Chromatographic Techniques

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase Inert Gas (e.g., Helium, Nitrogen) labmanager.comLiquid Solvent or Solvent Mixture labmanager.com
Analytes Volatile and Thermally Stable Compounds labmanager.comNon-volatile and Thermally Labile Compounds labmanager.com
Principle Separation based on boiling point and volatility lcservicesltd.co.ukSeparation based on polarity and partitioning lcservicesltd.co.uk
Detectors Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis, Fluorescence, Refractive Index, Mass Spectrometer (MS) labmanager.com

Enzymatic Assays for Quantification of Dihydroxybutanone-Related Products and Enzyme Activities

Enzymatic assays offer a highly specific and sensitive method for quantifying dihydroxybutanone-related products and the activity of enzymes involved in their metabolic pathways. These assays are often based on the measurement of the change in absorbance of a cofactor, such as NADH or NAD⁺. mdpi.com

For example, the activity of 3,4-dihydroxy-2-butanone-4-phosphate synthase, a key enzyme in riboflavin (B1680620) biosynthesis, can be determined spectrophotometrically. nih.govnih.gov Similarly, rapid and sensitive enzymatic assays have been developed for the detection of 2,3-butanediol (B46004), a related compound. nih.govnih.govscispace.com These assays can be significantly more sensitive than traditional chromatographic methods like HPLC. nih.govnih.govscispace.com For instance, an enzymatic assay for 2,3-butanediol was found to be 15 times more sensitive than the HPLC method. nih.govnih.govscispace.com

The activity of enzymes like acetoin (B143602) reductase and butanediol (B1596017) dehydrogenase, which are involved in the 2,3-butanediol pathway, can be determined by monitoring the oxidation or reduction of NADH or NAD⁺ at 340 nm. mdpi.com

Interactive Data Table: Enzymatic Assay Details

Analyte/EnzymePrincipleDetection MethodKey Reagents
2,3-ButanediolMeasurement of NADP⁺ reduction by 2,3-butanediol dehydrogenase nih.govnih.govSpectrophotometry (Absorbance at 340 nm) nih.govClostridium ljungdahlii 2,3-butanediol dehydrogenase, NADP⁺ nih.govnih.gov
3,4-dihydroxy-2-butanone-4-phosphate synthaseSpectrophotometric determination nih.govColorimetry/Spectrophotometry nih.govNot specified
Acetoin ReductaseMonitoring NADH oxidation mdpi.comSpectrophotometry (Absorbance at 340 nm) mdpi.comPotassium phosphate (B84403) buffer, acetoin, NADH mdpi.com
Butanediol DehydrogenaseMonitoring NAD⁺ reduction mdpi.comSpectrophotometry (Absorbance at 340 nm) mdpi.comGlycine-NaOH buffer, 2,3-butanediol, NAD⁺ mdpi.com

Metabolomics Approaches for Identification and Profiling in Biological Systems

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov This systems-level approach is crucial for understanding the metabolic state of an organism and how it responds to various stimuli or genetic modifications. dbkgroup.org Untargeted metabolomics seeks to detect as many metabolites as possible to generate hypotheses, while targeted metabolomics focuses on a predefined set of metabolites. nih.gov

Analytical platforms such as MS and NMR are central to metabolomics. nih.gov LC-MS and GC-MS are powerful combinations that leverage the separation capabilities of chromatography with the sensitive detection and identification power of mass spectrometry. universiteitleiden.nl These techniques are instrumental in identifying and profiling compounds like this compound and its derivatives in complex biological samples. frontiersin.org

Metabolomics studies have been applied to investigate various metabolic pathways, including branched-chain amino acid catabolism, where acylcarnitines, which are structurally related to dihydroxybutanone derivatives, serve as important biomarkers. nih.govnih.gov The integration of metabolomics data with genomics and other 'omics' data provides a more holistic understanding of biological systems. nih.gov

Functional Implications and Therapeutic Targeting Strategies

DHBP Synthase as a Promising Antibacterial Drug Target

The enzyme 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) synthase, which catalyzes the formation of the precursor to 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one, has emerged as an attractive target for the development of new antibacterial drugs. This is due to its indispensable role in the riboflavin (B1680620) pathway, which is essential for the survival of many pathogenic bacteria.

Rationale for Targeting Essential Bacterial Biosynthetic Pathways Absent in Eukaryotes

The primary rationale for targeting bacterial biosynthetic pathways like the one for riboflavin is the principle of selective toxicity. Humans and other animals obtain riboflavin (vitamin B2) from their diet and therefore lack the enzymatic machinery for its de novo synthesis. nih.gov In contrast, most bacteria must synthesize their own riboflavin, as they often lack the necessary transporters to acquire it from their environment. nih.gov This fundamental metabolic difference between prokaryotes and eukaryotes provides a therapeutic window. Inhibiting an enzyme like DHBP synthase, which is crucial for bacterial survival but absent in humans, allows for the development of drugs that can selectively kill or inhibit the growth of pathogenic bacteria with minimal off-target effects on the host. nih.govnih.gov The essentiality of the riboflavin pathway has been demonstrated in various pathogens, making its enzymes, including DHBP synthase, compelling targets for novel antibiotics. nih.govresearchgate.net

Characterization of Competitive Inhibitors (e.g., 4-phospho-D-erythronohydroxamic acid (4PEH))

Significant progress has been made in identifying and characterizing inhibitors of DHBP synthase. One such inhibitor is 4-phospho-D-erythronohydroxamic acid (4PEH), a substrate analog of D-ribulose 5-phosphate. nih.govnih.gov Kinetic studies have demonstrated that 4PEH acts as a competitive inhibitor of DHBP synthase. nih.gov This means that 4PEH binds to the active site of the enzyme, the same site where the natural substrate would bind, thereby preventing the enzyme from carrying out its normal catalytic function. The characterization of 4PEH as a competitive inhibitor has been a crucial step in validating DHBP synthase as a druggable target. nih.govresearchgate.net

Structural Basis of Enzyme-Inhibitor Interactions and Rational Inhibitor Design

The development of effective inhibitors relies heavily on understanding the three-dimensional structure of the target enzyme and how inhibitors interact with it. X-ray crystallography has been instrumental in elucidating the structural basis of DHBP synthase inhibition. The crystal structure of DHBP synthase from Vibrio cholerae has been solved in its apo form (without any bound ligand) and in complex with its substrate and the inhibitor 4PEH. nih.gov

These structural studies have revealed that the binding of 4PEH to the active site of DHBP synthase mimics the binding of the natural substrate. nih.gov This detailed structural information provides a roadmap for the rational design of more potent and specific inhibitors. nih.govnih.govrug.nl By understanding the precise molecular interactions between the inhibitor and the amino acid residues in the active site, medicinal chemists can design new compounds with improved binding affinity and selectivity. This structure-based drug design approach is a powerful tool for developing novel antibiotics that target DHBP synthase. nih.gov

Role in Cofactor Biosynthesis Beyond Riboflavin (e.g., Flavin Mononucleotide, Flavin Adenine (B156593) Dinucleotide)

The significance of this compound extends beyond its role as a precursor to riboflavin. Riboflavin itself is the direct precursor for the synthesis of two essential cofactors: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). wikipedia.orgresearchgate.netnih.govnih.gov These flavin cofactors are vital for a vast array of metabolic reactions in all domains of life.

The biosynthesis of FMN and FAD occurs through the sequential action of two enzymes. First, riboflavin kinase phosphorylates riboflavin to produce FMN. nih.govnih.gov Subsequently, FAD synthetase adenylylates FMN to form FAD. wikipedia.orgnih.gov Therefore, the synthesis of this compound is a critical initial step in the cascade that ultimately provides the cell with these indispensable flavin cofactors. FMN and FAD are involved in numerous redox reactions central to cellular respiration, fatty acid metabolism, and the metabolism of other essential biomolecules.

Biotechnological Applications for Riboflavin Overproduction

The understanding of the riboflavin biosynthesis pathway, including the role of this compound, has been harnessed for the industrial production of riboflavin. The filamentous fungus Ashbya gossypii and the bacterium Bacillus subtilis are the primary microorganisms used for the commercial fermentation of this vitamin. nih.govmdpi.comcuvillier.de

Future Research Directions and Emerging Paradigms

Elucidation of Novel Metabolic Roles and Pathway Interconnections for Dihydroxybutanone Derivatives

Future research will focus on deepening our understanding of the metabolic network surrounding dihydroxybutanone derivatives. The biosynthesis of 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) is a critical junction in cellular metabolism. The enzyme DHBPS (also known as RibB) transforms D-ribulose 5-phosphate (Ribu5P), a product of the pentose (B10789219) phosphate (B84403) pathway, into DHBP and formate (B1220265). semanticscholar.orgwikipedia.orgnih.gov This DHBP molecule then serves as the precursor for the xylene ring of riboflavin (B1680620). wikipedia.org The pathway's other primary substrate, GTP, is supplied by the purine (B94841) biosynthesis pathway, highlighting a direct link between vitamin synthesis and nucleotide metabolism. nih.gov

The co-localization of riboflavin synthesis genes (ribA, ribB, ribE, ribH) within the lux operon in certain bacteria like Photobacterium leiognathi suggests a tightly regulated connection with other cellular processes, such as bioluminescence, which warrants further investigation. wikipedia.org The ultimate products of the pathway, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), are indispensable cofactors for a vast array of enzymes involved in fundamental processes like cellular respiration, primary metabolism, and DNA repair. semanticscholar.org Investigating the flux and regulation of the DHBP branch of this pathway could reveal novel control points that influence these core cellular functions. Furthermore, metabolic flux analysis in complex systems, such as the gut microbiome, has shown that the metabolism of B vitamins, including riboflavin, is significantly altered in disease states like type 2 diabetes, opening new avenues for exploring the role of dihydroxybutanone metabolism in host-microbe interactions and human health. embopress.org

Development of Advanced Synthetic Methodologies for Enantiopure Dihydroxybutanone Structures

The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and chemical industries. cabidigitallibrary.org While direct synthesis of specific dihydroxybutanone derivatives may be complex, future research will leverage advanced chemoenzymatic methods to produce structurally related chiral building blocks like α-hydroxy ketones and vicinal diols with high precision. cabidigitallibrary.orgresearchgate.net

Biocatalysis, using enzymes such as dehydrogenases and lipases, offers a powerful tool for achieving high stereoselectivity in organic reactions. cabidigitallibrary.orgresearchgate.net Techniques like enzymatic kinetic resolution, where an enzyme preferentially acts on one enantiomer in a racemic mixture, are particularly effective. nih.gov This approach, combined with the use of chiral auxiliaries that guide the stereochemical outcome of a reaction, can lead to the efficient production of single-enantiomer compounds. nih.govresearchgate.net The development of novel chemoenzymatic routes, which combine the best of traditional chemistry and biocatalysis, is essential for creating a diverse library of chiral synthons. researchgate.netnih.gov These building blocks are invaluable for the synthesis of complex bioactive molecules for therapeutic and agricultural applications. cabidigitallibrary.orgnih.gov

Synthetic StrategyEnzyme/Catalyst ClassKey TransformationAdvantageReference
Enzymatic Kinetic ResolutionLipases, AcylasesStereoselective acylation or hydrolysis of a racemic mixture.High enantiomeric excess (ee) for the resolved product and remaining substrate. nih.gov
Biocatalytic DeacetylationDehydrogenasesEnzymatic removal of an acetyl group to form a chiral α-hydroxy ketone.Generates versatile chiral building blocks from simple precursors. cabidigitallibrary.orgresearchgate.net
Asymmetric HydroaminationLyases (e.g., EDDS lyase)Stereoselective addition of an amine to a double bond.Creates complex chiral heterocycles with excellent optical purity (>99% ee). nih.gov
1,3-Dipolar CycloadditionChiral Nitrones (with chiral auxiliaries)Stereoselective formation of isoxazolidine (B1194047) rings.Efficient synthesis of enantiopure non-natural amino acids and related structures. researchgate.net

Rational Design of DHBPS Inhibitors for Next-Generation Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the discovery of novel drug targets. frontiersin.org The riboflavin biosynthetic pathway is an ideal candidate as it is crucial for the survival of many bacteria and fungi but is absent in humans, minimizing the potential for host toxicity. semanticscholar.orgnih.govfrontiersin.org Within this pathway, 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) is a particularly attractive enzyme to target for the development of next-generation antimicrobial agents. nih.govpatsnap.com

Rational drug design efforts are focused on creating potent and specific inhibitors of DHBPS. This process leverages detailed knowledge of the enzyme's three-dimensional structure and its catalytic mechanism. nih.govpatsnap.com By understanding how the natural substrate, D-ribulose 5-phosphate, binds to the active site, scientists can design substrate analogues that act as competitive inhibitors. nih.gov One such example is 4-phospho-d-erythronohydroxamic acid (4PEH), which has been shown to competitively inhibit DHBPS from the cholera pathogen, Vibrio cholerae. nih.gov Future work will involve using computational modeling and high-throughput screening to discover and optimize new chemical scaffolds that can effectively block DHBPS activity across a broad spectrum of pathogenic microorganisms, providing a new line of attack against infections. frontiersin.orgnih.gov

Inhibitor/Compound ClassTarget EnzymeMechanism of ActionTarget Organism(s)SignificanceReference
4-Phospho-D-erythronohydroxamic acid (4PEH)DHBPSCompetitive inhibitor, substrate analogue of Ru5P.Vibrio choleraeServes as a lead molecule for designing novel antibiotics against cholera. nih.gov
SulfonamidesDihydropteroate Synthase (DHPS)Competitive inhibitors of PABA in the folate pathway.Various bacteriaClassic example of targeting a bacterial-specific metabolic pathway. patsnap.compatsnap.com
Trifluoromethylated PyrazolesRiboflavin Synthase (RS)Covalent hydrate (B1144303) inhibitors.Mycobacterium tuberculosisDemonstrates potent antimicrobial activity against the tuberculosis pathogen. frontiersin.orgnih.gov
Purine and 8-Aza DerivativesLumazine (B192210) Synthase (LS) and Riboflavin Synthase (RS)Inhibition in the mid to low micromolar range.B. subtilis, E. coli, M. tuberculosis, C. albicansBroad-spectrum potential by targeting multiple enzymes in the pathway. frontiersin.orgnih.gov

Integration of Omics Data for Systems-Level Understanding of Dihydroxybutanone Metabolism

To fully comprehend the complex role of dihydroxybutanone metabolism, a systems biology approach is indispensable. nih.govnih.gov The integration of multiple high-throughput "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—allows for a holistic view of the riboflavin biosynthesis pathway and its regulation. nih.govdbkgroup.org

For instance, transcriptomic studies in the fungus Ashbya gossypii have shown that the expression of the RIB3 gene, which encodes DHBP synthase, is significantly upregulated during the riboflavin production phase, indicating transcriptional control. researchgate.net By combining such data with metabolomics, researchers can construct gene-metabolite correlation networks to identify key regulatory nodes and pathway dynamics. researchgate.net Genome-scale metabolic models (GEMs) can then be used to simulate the flow of metabolites (flux) through the pathway under various genetic or environmental conditions, predicting bottlenecks and identifying targets for metabolic engineering. nih.govyoutube.com This multi-omics approach transforms our understanding from a static list of components to a dynamic picture of information flow from the genome to the ultimate metabolic phenotype, uncovering complex regulatory layers that would be missed by single-omics studies. nih.gov

Omics TechnologyType of Data GeneratedApplication in Dihydroxybutanone/Riboflavin ResearchReference
Genomics Complete DNA sequence, gene identification.Identifies genes of the riboflavin pathway (e.g., ribB) and their organization in operons. wikipedia.orgnih.gov
Transcriptomics Gene expression levels (mRNA abundance).Quantifies the regulation of DHBPS and other pathway genes under different conditions. researchgate.netresearchgate.net
Proteomics Protein abundance and post-translational modifications.Measures the levels of DHBPS and other enzymes, complementing transcriptomic data. nih.govnih.gov
Metabolomics Concentrations of small-molecule metabolites.Measures levels of DHBP, Ribu5P, and other pathway intermediates to assess metabolic state. nih.govresearchgate.net
Fluxomics Rates of metabolic reactions (fluxes).Uses isotopic labeling to trace carbon flow and determine the activity of the pathway in real-time. nih.govyoutube.com

Exploration of Dihydroxybutanone Derivatives in Sustainable Bio-based Chemical Production

The principles of green chemistry increasingly guide industrial production toward sustainable, bio-based processes. The riboflavin biosynthesis pathway is a prime example of successful industrial biotechnology. alfa-chemistry.com Microbial fermentation using organisms like the fungus Ashbya gossypii and the bacterium Bacillus subtilis has largely replaced traditional multi-step chemical synthesis for the commercial production of riboflavin. nih.govresearchgate.netengineering.org.cn

Future research will focus on further optimizing these microbial cell factories through advanced metabolic engineering and synthetic biology. nih.govresearchgate.net By overexpressing key enzymes like DHBPS and eliminating competing metabolic pathways, production yields can be significantly enhanced. nih.gov Beyond riboflavin, there is emerging interest in using engineered pathways to produce novel dihydroxybutanone derivatives as platform chemicals. Analogous to how synthons like 1,3-dihydroxyacetone (B48652) (DHA) and 2,4-dihydroxybutyric acid are being developed as precursors for biodegradable polymers and other high-value chemicals, dihydroxybutanone structures represent a new class of potential bio-based monomers. anr.frmdpi.com Exploring the enzymatic or chemical polymerization of these derivatives could lead to the creation of novel bioplastics and other sustainable materials, contributing to a circular bioeconomy. anr.frresearchgate.net

MicroorganismProductKey Engineering StrategySignificanceReference
Ashbya gossypiiRiboflavinMetabolic engineering, overexpression of structural and regulatory genes.One of the main industrial producers, replacing chemical synthesis. alfa-chemistry.comresearchgate.net
Bacillus subtilisRiboflavinGenetic modification to optimize precursor supply (GTP, Ribu5P) and pathway flux.A well-studied, efficient producer capable of secreting the product. nih.govresearchgate.net
Candida famataRiboflavinClassical selection and metabolic engineering.Another key industrial strain used for vitamin B2 fermentation. nih.govresearchgate.net
Engineered Microbes2,4-dihydroxybutyric acid (DHB)Construction of a synthetic pathway using synthetic biology and enzyme engineering.Demonstrates the potential to produce non-natural monomers for new polymers. anr.fr

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